molecular formula C17H14N2O3 B2755498 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-24-4

1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2755498
CAS No.: 860612-24-4
M. Wt: 294.31
InChI Key: PWXIMPXOMKIZHQ-XMHGGMMESA-N
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Description

1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound with the molecular formula C17H14N2O3 and a molar mass of 294.3 g/mol . This compound is characterized by the presence of a carbazole core, which is a tricyclic aromatic system, and a furylcarbonyl group attached through an oxime linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps. One common method includes the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 2-furylcarbonyl chloride in the presence of a base to form the intermediate 2-furylcarbonyl derivative. This intermediate is then treated with hydroxylamine to form the oxime linkage, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole core or the furyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while reduction can produce amines.

Scientific Research Applications

1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the carbazole core can intercalate with DNA, affecting its function. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the furylcarbonyl group and the oxime linkage in 1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(15-9-4-10-21-15)22-19-14-8-3-6-12-11-5-1-2-7-13(11)18-16(12)14/h1-2,4-5,7,9-10,18H,3,6,8H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXIMPXOMKIZHQ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOC(=O)C3=CC=CO3)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OC(=O)C3=CC=CO3)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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